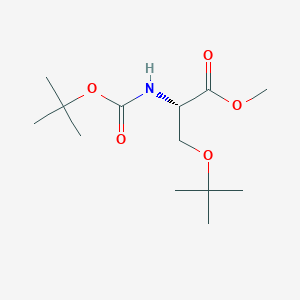

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves the esterification of (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Hydrolysis: Yields (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid.

Deprotection: Produces (S)-Methyl 3-amino-2-(tert-butoxycarbonylamino)propanoate.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of amino acids, peptides, and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein synthesis.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in organic synthesis

Mecanismo De Acción

The mechanism of action of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 3-tert-butoxy-2-amino-propanoate: Lacks the Boc protecting group, making it more reactive.

(S)-Methyl 3-tert-butoxy-2-(benzyloxycarbonylamino)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

(S)-Methyl 3-tert-butoxy-2-(acetylamino)propanoate: Features an acetyl protecting group.

Uniqueness

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is unique due to the presence of the Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and amino acids .

Actividad Biológica

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate, a compound with the CAS number 367968-06-7, is a derivative of amino acids and has garnered attention in various biological research fields. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H29NO7 with a molecular weight of 347.40 g/mol. Its structure includes two tert-butoxycarbonyl groups, which are significant for its stability and solubility in biological systems.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against viral infections such as HIV and influenza .

- Apoptosis Induction : It influences apoptosis pathways by modulating proteins involved in cell survival and death, such as Bcl-2 family proteins .

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression, particularly in cancer cell lines, by targeting specific kinases involved in cell cycle regulation .

Therapeutic Applications

- Antiviral Therapy : Due to its activity against various viruses, this compound is being explored as a potential antiviral therapeutic.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapies, especially in combination with other chemotherapeutic agents.

- Immunomodulation : The compound may also play a role in modulating immune responses, which could have implications for autoimmune diseases and inflammatory conditions .

Research Findings

A summary of findings from recent studies on this compound is presented below:

Case Studies

- Case Study on Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral load in infected cells compared to controls. This highlights its potential as an antiviral agent.

- Cancer Cell Line Study : In vitro studies using breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an anticancer drug.

Propiedades

IUPAC Name |

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZNGDRSVMZTHF-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.